Home > Products > Screening Compounds P25586 > (Pyr3)-Amyloid b-Protein (3-42) Ammonium
(Pyr3)-Amyloid b-Protein (3-42) Ammonium -

(Pyr3)-Amyloid b-Protein (3-42) Ammonium

Catalog Number: EVT-13959324
CAS Number:
Molecular Formula: C196H299N53O55S
Molecular Weight: 4310 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Pyr3)-Amyloid beta-Protein (3-42) Ammonium is a modified peptide derived from the amyloid beta-protein, which is significantly implicated in Alzheimer's disease. This compound is characterized by the substitution of the third amino acid with a pyrrolidine derivative, enhancing its aggregation propensity and neurotoxicity. The molecular formula for this compound is C196H299N53O55SC_{196}H_{299}N_{53}O_{55}S with a molecular weight of approximately 4309.92 g/mol. Research indicates that (Pyr3)-Amyloid beta-Protein (3-42) is a predominant form of amyloid beta-peptide found in the brains of patients suffering from Alzheimer's disease and Down's syndrome, where it contributes to the formation of insoluble amyloid plaques .

Source and Classification

(Pyr3)-Amyloid beta-Protein (3-42) is classified under amyloid peptides, specifically as a truncated variant of the amyloid precursor protein. It is synthesized in neurons and plays a crucial role in neurodegenerative processes. The peptide is commercially available from suppliers such as Bachem and Aapptec, which provide it for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis process involves:

  1. Coupling: The initial amino acid is attached to the resin using symmetric anhydride activation.
  2. Sequential Addition: Subsequent amino acids are added one at a time, ensuring proper coupling.
  3. Purification: After synthesis, the crude peptide is purified using reverse-phase high-performance liquid chromatography .
Molecular Structure Analysis

Structure and Data

The structure of (Pyr3)-Amyloid beta-Protein (3-42) consists of 42 amino acids, with a notable modification at the third position where proline replaces the typical amino acid. This modification influences its secondary structure, promoting β-sheet formation which is critical for its aggregation behavior.

The structural data can be summarized as follows:

PropertyValue
Molecular FormulaC196H299N53O55SC_{196}H_{299}N_{53}O_{55}S
Molecular Weight4309.92 g/mol
Amino Acid SequencePyr-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
Chemical Reactions Analysis

Reactions and Technical Details

(Pyr3)-Amyloid beta-Protein (3-42) undergoes various chemical reactions that contribute to its aggregation and toxicity:

  1. Aggregation: The peptide tends to aggregate into oligomers and fibrils, which are associated with neurotoxic effects in neuronal cells.
  2. Oxidative Stress Induction: It has been shown to induce oxidative stress within cellular membranes, leading to lipid peroxidation and neuronal damage .
  3. Interaction with Metal Ions: The peptide can chelate metal ions such as copper and zinc, which may influence its aggregation properties and toxicity .
Mechanism of Action

Process and Data

The mechanism by which (Pyr3)-Amyloid beta-Protein (3-42) exerts its effects involves several steps:

  1. Aggregation: The peptide forms aggregates that disrupt cellular membranes.
  2. Neurotoxicity: These aggregates induce oxidative stress and inflammation, leading to synaptic dysfunction and neuronal death.
  3. Seeding Plaque Formation: Aggregates can serve as seeds for further amyloid plaque formation, compounding their neurotoxic effects .

Research indicates that pyroglutamate-modified variants like (Pyr3)-Amyloid beta-Protein (3-42) are particularly stable and resistant to degradation, enhancing their pathogenic potential in Alzheimer’s disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (Pyr3)-Amyloid beta-Protein (3-42) include:

  • Solubility: Typically soluble in aqueous solutions at physiological pH.
  • Stability: Exhibits increased stability against proteolytic degradation compared to non-modified forms.

Chemical properties include:

  • Hydrophobicity: Enhanced hydrophobic characteristics due to the presence of multiple hydrophobic amino acids, promoting aggregation.
  • Reactivity: Capable of forming complexes with metal ions, influencing its biological activity .
Applications

Scientific Uses

(Pyr3)-Amyloid beta-Protein (3-42) has several applications in scientific research:

  1. Alzheimer's Disease Research: Used extensively in studies investigating the mechanisms underlying Alzheimer's disease pathology.
  2. Drug Development: Serves as a model compound for testing potential therapeutic agents aimed at inhibiting amyloid aggregation.
  3. Biomarker Studies: Investigated as a potential biomarker for diagnosing Alzheimer's disease due to its prevalence in affected brains .

Properties

Product Name

(Pyr3)-Amyloid b-Protein (3-42) Ammonium

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C196H299N53O55S

Molecular Weight

4310 g/mol

InChI

InChI=1S/C196H299N53O55S/c1-27-104(20)159(188(296)212-89-146(259)220-126(70-96(4)5)174(282)229-125(65-69-305-26)172(280)242-153(98(8)9)186(294)210-85-143(256)207-86-148(261)241-155(100(12)13)191(299)246-158(103(18)19)192(300)249-160(105(21)28-2)193(301)218-109(25)195(303)304)248-194(302)161(106(22)29-3)247-163(271)107(23)216-144(257)87-208-164(272)118(50-39-41-66-197)224-181(289)135(79-141(200)254)235-185(293)139(92-251)222-147(260)90-211-187(295)154(99(10)11)243-184(292)137(81-152(268)269)236-170(278)123(59-63-149(262)263)223-162(270)108(24)217-173(281)129(72-110-44-33-30-34-45-110)232-177(285)131(74-112-48-37-32-38-49-112)238-189(297)157(102(16)17)245-183(291)127(71-97(6)7)230-166(274)119(51-40-42-67-198)225-169(277)122(57-61-140(199)253)227-178(286)132(76-114-82-203-93-213-114)234-180(288)134(78-116-84-205-95-215-116)239-190(298)156(101(14)15)244-171(279)124(60-64-150(264)265)228-175(283)128(75-113-53-55-117(252)56-54-113)221-145(258)88-209-165(273)138(91-250)240-182(290)136(80-151(266)267)237-179(287)133(77-115-83-204-94-214-115)233-167(275)120(52-43-68-206-196(201)202)226-176(284)130(73-111-46-35-31-36-47-111)231-168(276)121-58-62-142(255)219-121/h30-38,44-49,53-56,82-84,93-109,118-139,153-161,250-252H,27-29,39-43,50-52,57-81,85-92,197-198H2,1-26H3,(H2,199,253)(H2,200,254)(H,203,213)(H,204,214)(H,205,215)(H,207,256)(H,208,272)(H,209,273)(H,210,294)(H,211,295)(H,212,296)(H,216,257)(H,217,281)(H,218,301)(H,219,255)(H,220,259)(H,221,258)(H,222,260)(H,223,270)(H,224,289)(H,225,277)(H,226,284)(H,227,286)(H,228,283)(H,229,282)(H,230,274)(H,231,276)(H,232,285)(H,233,275)(H,234,288)(H,235,293)(H,236,278)(H,237,287)(H,238,297)(H,239,298)(H,240,290)(H,241,261)(H,242,280)(H,243,292)(H,244,279)(H,245,291)(H,246,299)(H,247,271)(H,248,302)(H,249,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,303,304)(H4,201,202,206)/t104-,105-,106-,107-,108-,109-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,153-,154-,155-,156-,157-,158-,159-,160-,161-/m0/s1

InChI Key

KGOBZCKPDJHJMH-SUJODTBGSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.